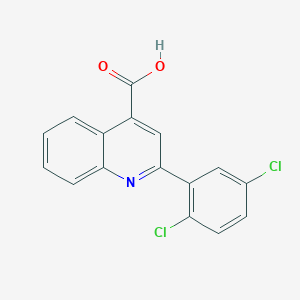
N,N-diallyl-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-N'-(3-chlorophenyl)urea, also known as DA-6, is a synthetic plant growth regulator that has been widely used in agriculture. It was first synthesized in 1986 by Chinese scientists and has since been used in various crops, including rice, wheat, cotton, and vegetables. The compound has been shown to have a range of physiological and biochemical effects on plants, making it a promising tool for improving crop yields and quality.
Wirkmechanismus
The exact mechanism of action of N,N-diallyl-N'-(3-chlorophenyl)urea is not fully understood. However, it is believed to act as a plant growth regulator by affecting various physiological and biochemical processes in plants. Some studies have suggested that N,N-diallyl-N'-(3-chlorophenyl)urea may stimulate the production of plant hormones, such as auxins and cytokinins, while others have proposed that it may enhance the activity of enzymes involved in plant metabolism.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(3-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect plants from oxidative stress. The compound has also been shown to increase the accumulation of osmolytes, such as proline and soluble sugars, which can help plants cope with drought and other environmental stresses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-diallyl-N'-(3-chlorophenyl)urea in lab experiments is its low toxicity and high efficacy. The compound is relatively safe to handle and has been shown to have a range of beneficial effects on plant growth and development. However, one limitation of using N,N-diallyl-N'-(3-chlorophenyl)urea is that its effects on different crops and under different environmental conditions may vary, making it important to carefully optimize its use for each specific application.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-N'-(3-chlorophenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Another area of research is the elucidation of its mechanism of action, which could lead to the discovery of new plant growth regulators with even greater efficacy. Additionally, more studies are needed to explore the potential of N,N-diallyl-N'-(3-chlorophenyl)urea for improving crop yields and quality in different crops and under different environmental conditions.
Synthesemethoden
The synthesis of N,N-diallyl-N'-(3-chlorophenyl)urea involves the reaction of 3-chlorophenyl isocyanate with diallylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-N'-(3-chlorophenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to increase seedling growth, enhance root development, and improve stress tolerance in various crops. The compound has also been found to increase chlorophyll content, photosynthesis rate, and nutrient uptake in plants.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBVQPZOCEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)


![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)


![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5684989.png)
![3-{2-[4-(3,4-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684997.png)